3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol
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Overview
Description
Thiazolyl Blue Tetrazolium Bromide, also known as MTT, is a yellow dye that is reduced by mitochondrial reductases in living cells to form a dark blue product, MTT-formazan . It has an empirical formula of C18H16BrN5S and a molecular weight of 414.32 .
Molecular Structure Analysis
The molecular structure of Thiazolyl Blue Tetrazolium Bromide includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
MTT is a membrane-permeable yellow dye that is reduced by mitochondrial reductases in living cells to form a dark blue product, MTT-formazan .Physical and Chemical Properties Analysis
Thiazolyl Blue Tetrazolium Bromide has a molecular weight of 414.32 and an empirical formula of C18H16BrN5S . It is a yellow dye that turns dark blue when reduced .Scientific Research Applications
Geometrical Structure and Thermodynamic Studies
The geometrical structure and thermodynamic properties of related compounds have been explored, highlighting the synthesis and characterization of specific ligands and their metal complexes. These studies have shown that the formation of metal complexes is spontaneous, endothermic, and entropically favorable, providing insights into their potential applications in catalysis and material science (El‐Bindary et al., 2015).
Corrosion Inhibition
Research on bipyrazole derivatives has demonstrated their efficiency as corrosion inhibitors, offering a protective layer for metals in acidic media. These compounds show high inhibition efficiencies, suggesting their applicability in industrial corrosion protection (Chetouani et al., 2005). Another study supports these findings by highlighting the inhibitive action of bipyrazolic type organic compounds towards corrosion, emphasizing their mixed-type inhibition mechanism (Tebbji et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c1-15-13-20(27(25-15)18-11-7-4-8-12-18)21-16(2)26-28(22(21)29)23-24-19(14-30-23)17-9-5-3-6-10-17/h3-14,26H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOKMLUNAQDQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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